Chloromethyldimethyl-N-butylsilane
Overview
Description
Chloromethyldimethyl-N-butylsilane is a silane compound with the chemical formula C7H17ClSi and a molecular weight of 164.75 g/mol . It is commonly used in organic synthesis as a reagent, intermediate, or catalyst. The compound is characterized by its colorless liquid appearance and refractive index of n20/D 1.422 .
Preparation Methods
Chloromethyldimethyl-N-butylsilane can be synthesized through the reaction of chloromethyl-dimethylsilane with bromobutane . The reaction conditions can be adjusted based on the desired yield and purity. Industrial production methods often involve the use of specialized equipment to ensure the safety and efficiency of the synthesis process .
Chemical Reactions Analysis
Chloromethyldimethyl-N-butylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form silanol derivatives or reduction to form silane derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and hydrochloric acid.
Common reagents used in these reactions include strong bases, acids, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chloromethyldimethyl-N-butylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other silicon-containing compounds.
Biology: The compound is used in the modification of biomolecules and in the preparation of bioactive silicon-based materials.
Industry: The compound is used in the production of modified polymers and coatings, as well as in the preparation of specialty chemicals
Mechanism of Action
The mechanism of action of chloromethyldimethyl-N-butylsilane involves its ability to react with various nucleophiles and electrophiles. The compound can form stable silicon-carbon bonds, which are essential for its reactivity and applications. The molecular targets and pathways involved in its reactions depend on the specific chemical environment and the nature of the reactants .
Comparison with Similar Compounds
Chloromethyldimethyl-N-butylsilane can be compared with other similar compounds, such as:
- Chloromethyltrimethylsilane
- Chloromethyldodecyldimethylsilane
- Chloromethyldimethylsilane
- (Chloromethyl)dimethylethylsilane
These compounds share similar chemical structures and reactivity but differ in their specific applications and properties. This compound is unique due to its specific combination of a chloromethyl group and a butyl group, which provides distinct reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
butyl-(chloromethyl)-dimethylsilane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClSi/c1-4-5-6-9(2,3)7-8/h4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZIVUPXZAKVDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(C)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.